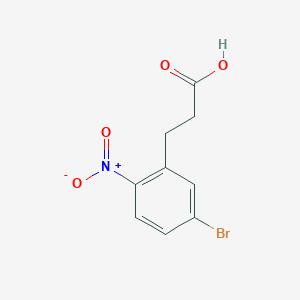

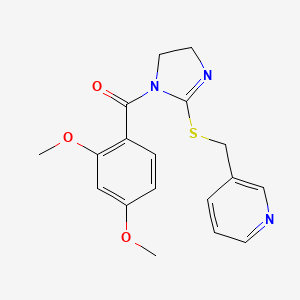

![molecular formula C14H17NO3 B2995221 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone CAS No. 2034611-89-5](/img/structure/B2995221.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Oxa-5-azabicyclo[2.2.1]heptane” is a compound with the molecular weight of 99.13 . It is a yellow to brown liquid . Another related compound is “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” with a molecular weight of 129.16 . It is an oil .

Molecular Structure Analysis

The InChI code for “2-Oxa-5-azabicyclo[2.2.1]heptane” is1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . The InChI code for “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . Physical And Chemical Properties Analysis

“2-Oxa-5-azabicyclo[2.2.1]heptane” has a storage temperature of 2-8°C . It is a yellow to brown liquid . and is an oil .科学的研究の応用

Synthesis and Functional Diversity

A study by Garsi et al. (2022) detailed a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This method facilitates the production of carbon-atom bridged morpholines, showing the framework of embedded γ-amino butyric acid (GABA). The research indicates that variations in substituents on the tertiary C-3 atom can lead to the synthesis of backbone-constrained analogues of FDA-approved drugs, illustrating the compound's potential in drug design and development (Garsi et al., 2022).

Mechanism of Asymmetric Homogeneous Hydrogenation

In the context of catalytic reactions, Brown et al. (1981) explored the reaction mechanisms involving bicyclo[2.2.1]heptan-5-yl compounds in methanol and other polar solvents under hydrogen. They found that the equilibrium between dihydride and solvate complexes formed varies significantly based on the structure of the phosphine ligands used. This study offers insights into the compound's role in facilitating or altering chemical reactions, particularly in asymmetric hydrogenation processes, which are crucial in the synthesis of chiral molecules (Brown et al., 1981).

Discovery of Novel Microsomal Epoxide Hydrolase-Catalyzed Reactions

Li et al. (2016) conducted an investigation on the metabolism of a spiro oxetane-containing compound, highlighting the role of microsomal epoxide hydrolase in catalyzing the hydration and ring-opening of the oxetane moiety. This research underscores the compound's potential implications in understanding drug metabolism, especially in the pharmaceutical industry's increasing use of oxetane moieties for improving drug candidates' properties (Li et al., 2016).

Antitumor Activity

Singh and Micetich (2003) reported on the antitumor activity of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, including naturally occurring and synthetic variants. Their findings indicate that certain derivatives exhibit significant cytotoxicity against tumor cells, with some compounds inhibiting tumor growth in vivo. This study highlights the therapeutic potential of these compounds in cancer treatment, showing that modifications to the molecular structure can significantly impact antitumor activity (Singh & Micetich, 2003).

Safety and Hazards

“2-Oxa-5-azabicyclo[2.2.1]heptane” has a signal word of “Danger” and hazard statements H314 . The precautionary statements include P280;P305+P351+P338;P310 . “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” also has a signal word of “Danger” and hazard statements H315,H318,H335 . The precautionary statements include P261,P264,P271,P280,P302+P352,P304+P340,P305+P351+P338,P310,P312,P332+P313,P362,P403+P233,P405,P501 .

特性

IUPAC Name |

(4-methoxy-2-methylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCUFIOBYXHCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

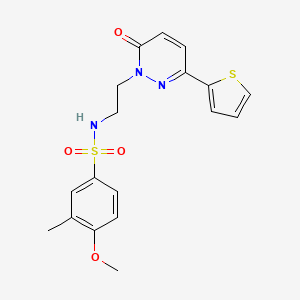

![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)

![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)

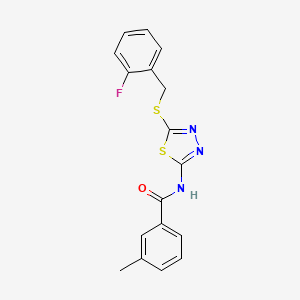

![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)

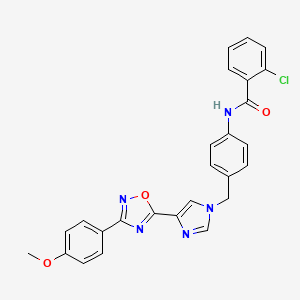

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)